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Compound Name: 5-Methylresorcinol monohydrate

Cat. No.: B1352147 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-
Methylresorcinol monohydrate (also known as Orcinol monohydrate), a compound of

significant interest to researchers, scientists, and professionals in drug development. This

document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Furthermore, a key biological signaling pathway influenced by this class of molecules is

visualized to provide a broader context for its potential applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Methylresorcinol. It is

important to note that data for the anhydrous form (CAS 504-15-4) and the monohydrate (CAS

6153-39-5) are often reported interchangeably in literature, with the primary difference in solid-

state analyses being the presence of water molecules.

Table 1: ¹H NMR Spectroscopic Data of 5-
Methylresorcinol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Solvent

9.04 Singlet 2H -OH DMSO-d₆

6.36 Singlet 2H Ar-H D₂O

6.28 Singlet 1H Ar-H D₂O

6.03 Multiplet 3H Ar-H DMSO-d₆

2.24 Singlet 3H -CH₃ D₂O

2.11 Singlet 3H -CH₃ DMSO-d₆

Note: The chemical shifts of the aromatic protons can vary slightly depending on the solvent

and concentration.

Table 2: Mass Spectrometry Data of 5-Methylresorcinol
m/z Relative Intensity (%) Assignment

124.0 100.0 [M]⁺ (Molecular Ion)

123.0 49.5 [M-H]⁺

95.0 11.1

107.0 6.4

69.0 6.0

67.0 5.6

55.0 5.2

Data corresponds to the anhydrous form of 5-Methylresorcinol.

Table 3: Infrared (IR) Spectroscopy Data of 5-
Methylresorcinol
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Wavenumber (cm⁻¹) Description of Vibration

~3400 - 3200
O-H stretching (broad, indicative of hydrogen

bonding)

~3000 - 2850 C-H stretching (aromatic and methyl)

~1600 C=C stretching (aromatic ring)

~1470 C-H bending (methyl)

~1200 C-O stretching (phenol)

Note: For the monohydrate, the O-H stretching band is typically broader due to the presence of

water of hydration.

Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-Methylresorcinol monohydrate is prepared by dissolving approximately 10-20

mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of

0.6-0.7 mL in a standard 5 mm NMR tube. The sample is thoroughly mixed to ensure

homogeneity. ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300

MHz or higher. The experiment is conducted at room temperature. The chemical shifts are

reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Mass Spectrometry (MS)
Mass spectra are acquired using an electron ionization (EI) source. A small amount of the solid

5-Methylresorcinol sample is introduced into the ion source, typically via a direct insertion

probe. The sample is then vaporized and bombarded with a beam of electrons (typically at 70

eV) to induce ionization and fragmentation. The resulting ions are separated by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio

(m/z). The detector records the abundance of each ion, generating a mass spectrum.
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Infrared (IR) Spectroscopy
For Fourier Transform Infrared (FTIR) analysis, a solid sample of 5-Methylresorcinol
monohydrate can be prepared as a KBr (potassium bromide) pellet. A small amount of the

sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The

mixture is then pressed under high pressure to form a transparent pellet, which is placed in the

sample holder of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used. A small amount of the solid sample is placed directly onto the ATR

crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded,

typically in the range of 4000-400 cm⁻¹.

Biological Signaling Pathway
5-Methylresorcinol belongs to the resorcinol class of compounds, which have been shown to

modulate melanogenesis, the process of melanin production. The diagram below illustrates the

signaling pathway through which resorcinol derivatives can inhibit this process.
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Caption: Inhibition of Melanogenesis by 5-Methylresorcinol.
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This guide serves as a foundational resource for professionals engaged in research and

development activities involving 5-Methylresorcinol monohydrate. The provided data and

protocols are intended to facilitate further investigation into the chemical and biological

properties of this versatile compound.

To cite this document: BenchChem. [Spectroscopic and Biological Insights into 5-
Methylresorcinol Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1352147#spectroscopic-data-nmr-ir-ms-
of-5-methylresorcinol-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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